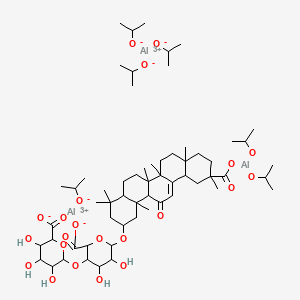

Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid is a complex compound derived from the combination of tri(diisopropoxy)aluminum and beta-glycyrrhizic acidThis compound is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and hepatoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid involves the reaction of beta-glycyrrhizic acid with tri(diisopropoxy)aluminum under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours to ensure complete formation of the salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new analogs.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include various glycyrrhizic acid derivatives, which may have different pharmacological properties. For example, oxidation can lead to the formation of glycyrrhetinic acid, a compound with potent anti-inflammatory effects .

Scientific Research Applications

Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid has numerous scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various glycyrrhizic acid derivatives.

Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: It is investigated for its potential in treating inflammatory diseases, viral infections, and liver disorders.

Industry: The compound is used in the formulation of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and immune responses. For example, it inhibits the translocation of nuclear factor-kappa B (NF-κB) and suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins .

Comparison with Similar Compounds

Similar Compounds

Glycyrrhizic acid: The parent compound, known for its anti-inflammatory and antiviral properties.

Glycyrrhetinic acid: A derivative of glycyrrhizic acid with enhanced anti-inflammatory effects.

Ammonium glycyrrhizinate: Another salt form of glycyrrhizic acid used in various therapeutic applications.

Uniqueness

Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid is unique due to its combination of aluminum and glycyrrhizic acid, which may result in distinct pharmacological properties. The presence of aluminum can enhance the stability and bioavailability of the compound, making it a promising candidate for further research and development .

Biological Activity

Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid is a compound derived from glycyrrhizic acid, which is known for its diverse biological activities. Glycyrrhizic acid, a natural compound found in licorice root, has been extensively studied for its pharmacological properties, including anti-inflammatory, antiviral, and hepatoprotective effects. The modification of glycyrrhizic acid into its aluminum salt form enhances its solubility and bioavailability, potentially amplifying its therapeutic effects.

The this compound is characterized by the presence of aluminum coordinated with diisopropoxy groups. This structural modification allows for better interaction with biological systems and may influence the compound's reactivity and stability.

1. Anti-inflammatory Effects

Research indicates that the aluminum salt of beta-glycyrrhizic acid exhibits significant anti-inflammatory activity. It has been shown to inhibit key inflammatory pathways, such as the NF-κB signaling pathway. This inhibition leads to a reduction in pro-inflammatory cytokine production, effectively modulating immune responses.

- Mechanism : The compound interferes with the activation of mitogen-activated protein kinases (MAPKs), including JNK and p38, which are critical in inflammatory signaling cascades .

2. Antiviral Properties

Beta-glycyrrhizic acid has demonstrated antiviral effects against various viruses, including hepatitis C virus (HCV) and HIV. The aluminum salt form enhances these properties by improving cellular uptake and efficacy.

- Mechanism : The antiviral action is primarily attributed to the inhibition of viral replication and modulation of host immune responses . It affects cellular signaling pathways that are crucial for viral entry and replication.

3. Hepatoprotective Activity

The hepatoprotective effects of beta-glycyrrhizic acid are well-documented. Its aluminum salt form has been shown to protect liver cells from damage induced by toxins and oxidative stress.

- Case Study : In a study involving liver disease models, treatment with tri(diisopropoxy)aluminum salt significantly reduced liver enzyme levels and histopathological changes associated with liver injury .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Study : A recent investigation demonstrated that tri(diisopropoxy)aluminum salt significantly reduced inflammation markers in RAW264.7 macrophages treated with lipopolysaccharides (LPS). The results indicated a marked decrease in IL-6 production and other inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

- Hepatoprotective Study : In animal models subjected to acetaminophen-induced liver injury, administration of the aluminum salt resulted in lower serum transaminase levels compared to controls, indicating protective effects on liver function .

Properties

CAS No. |

134771-73-6 |

|---|---|

Molecular Formula |

C60H101Al3O22 |

Molecular Weight |

1255.4 g/mol |

IUPAC Name |

dialuminum;6-[2-carboxylato-6-[[11-di(propan-2-yloxy)alumanyloxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;propan-2-olate |

InChI |

InChI=1S/C42H62O16.6C3H7O.3Al/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;6*1-3(2)4;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);6*3H,1-2H3;;;/q;6*-1;3*+3/p-3 |

InChI Key |

AXFSDBDRZPAKJZ-UHFFFAOYSA-K |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)O[Al](OC(C)C)OC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(CC5(C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C)C)C2C1)C)C)C.[Al+3].[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.